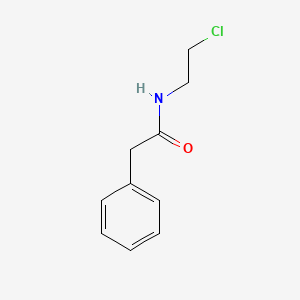

n-(2-Chloroethyl)-2-phenylacetamide

説明

The compound n-(2-Chloroethyl)-2-phenylacetamide, while not directly synthesized or analyzed in the provided papers, is related to a variety of chloroacetamide derivatives that have been studied for their chemical and biological properties. These derivatives exhibit a range of activities, including antiviral, antiapoptotic, and potential therapeutic effects against diseases such as Japanese encephalitis . The structural modifications on the phenylacetamide moiety, such as chloro substitutions and the addition of various functional groups, have been the focus of several studies to understand their impact on the physical, chemical, and biological characteristics of these compounds .

Synthesis Analysis

The synthesis of chloroacetamide derivatives typically involves the acylation of aniline or its derivatives with chloroacetyl chloride or similar acylating agents. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was achieved through acetylation, esterification, and ester interchange steps, starting from N-methylaniline and chloracetyl chloride . Similarly, N-phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized by reacting 4-chlorophenol with N-phenyl dichloroacetamide . These methods demonstrate the versatility of chloroacetamide derivatives as intermediates for further chemical transformations.

Molecular Structure Analysis

The molecular structures of chloroacetamide derivatives have been elucidated using various spectroscopic techniques, including FTIR, Raman, NMR, and X-ray crystallography. For example, the crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide revealed intermolecular hydrogen bonding patterns and the planarity of the phenyl rings and acetamide group . The crystal structures of other derivatives, such as N-(4-methyl phenyl)-2,2,2-trichloroacetamide, have also been determined, providing insights into the orientation of substituents and the impact on molecular conformation .

Chemical Reactions Analysis

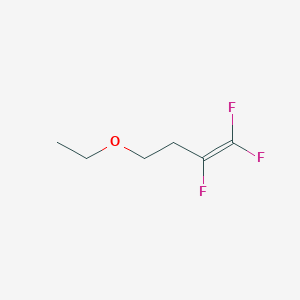

Chloroacetamide derivatives can act as electrophilic building blocks for the formation of more complex structures. For instance, 2-Chloro-N-phenylacetamide was used to synthesize thiazolo[3,2-a]pyrimidinone products through ring annulation reactions . The reactivity of these compounds is influenced by the presence of the chloro group and the nature of the substituents on the phenyl ring, which can lead to a variety of chemical transformations.

Physical and Chemical Properties Analysis

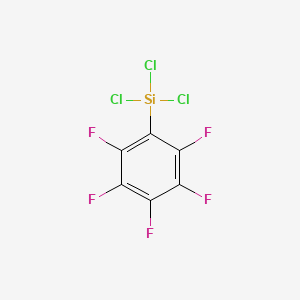

The physical and chemical properties of chloroacetamide derivatives are closely related to their molecular structure. The presence of electron-withdrawing groups, such as chloro substituents, can affect the vibrational frequencies of the amide bond, as observed in FTIR and Raman studies . The steric influence of substituents like the methyl group has been investigated to understand its effect on characteristic frequencies of the amide group . Additionally, the synthesis and characterization of silylated derivatives of N-(2-hydroxyphenyl)acetamide have provided further insights into the reactivity and stability of these compounds .

科学的研究の応用

Antimicrobial Applications

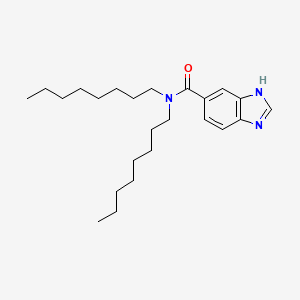

- N-phenylacetamide derivatives, including those similar to N-(2-Chloroethyl)-2-phenylacetamide, have been studied for their antimicrobial properties. A study demonstrated the synthesis of novel N-phenylacetamide analogs with significant in vitro antimicrobial activity against various fungal and bacterial strains, suggesting potential applications in combating microbial infections (Jayadevappa et al., 2012).

Anticonvulsant Activity

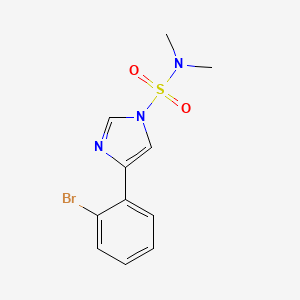

- Research has been conducted on omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, closely related to N-(2-Chloroethyl)-2-phenylacetamide, to evaluate their anticonvulsant activity. This study found that certain derivatives exhibited significant anticonvulsant effects, pointing to potential therapeutic applications in treating seizure disorders (Soyer et al., 2004).

Antileukemic Activity

- N-(2-Chloroethyl)-2-phenylacetamide derivatives have been investigated for their antineoplastic activities, particularly against leukemia. One study synthesized esters of hecogenin and aza-homo-hecogenin with these compounds, observing significant antileukemic effects in rodent models (Camoutsis et al., 2005).

Chemical Synthesis and Analysis

- These compounds have been used as building blocks in chemical synthesis. For instance, 2-Chloro-N-phenylacetamide was used to synthesize thiazolo[3,2-a]pyrimidinone derivatives, highlighting its utility in the development of novel chemical entities (Janardhan et al., 2014).

Quantitative Structure-Retention Relationships (QSRR)

- N-phenylacetamide derivatives, similar to N-(2-Chloroethyl)-2-phenylacetamide, have been analyzed using QSRR, linking their chemical structure to biological activity. This approach helps in predicting the biological properties of these compounds based on their chromatographic retention behaviors (Vaštag et al., 2014).

Electrochemical Studies

- The electrochemical reduction of 2-chloro-N-phenylacetamides has been explored, providing insights into their reactivity and potential applications in electrochemical processes (Pasciak et al., 2014).

Quantitative Structure-Activity Relationships (QSAR) in Herbicides

- N-phenylacetamides have been studied for their herbicidal activity using QSAR. This research helps understand how the molecular structure of these compounds relates to their herbicidal effectiveness (Chen et al., 1999).

Microwave-Assisted Synthesis

- Studies have explored the microwave-assisted synthesis of N-phenylacetamide derivatives, including techniques like benzylation. This research contributes to the development of more efficient and eco-friendly synthesis methods (Mijin et al., 2008).

将来の方向性

作用機序

Target of Action

N-(2-Chloroethyl)-2-phenylacetamide, similar to other nitrosoureas like carmustine (BCNU) and lomustine, primarily targets the DNA in cancer cells . These compounds are known for their ability to bind irreversibly to cellular macromolecules . The primary targets are the DNA bases, which are alkylated by the compound, leading to DNA fragmentation and preventing DNA synthesis and RNA transcription .

Mode of Action

The compound interacts with its targets through a process known as alkylation . Alkylation involves the attachment of an alkyl group (in this case, the chloroethyl group) to the DNA base. This causes the DNA to fragment as repair enzymes attempt to replace the alkylated bases . The compound also cyclizes to a reactive aziridinium derivative that is accumulated into the noradrenergic nerve terminals via the noradrenaline transporter . This interaction results in changes at the molecular level, disrupting the normal functioning of the cell .

Biochemical Pathways

The compound affects several biochemical pathways. The primary pathway is the DNA repair pathway. The alkylation of DNA bases leads to DNA damage, which activates the DNA repair pathway . The damage caused by the compound is often too severe to be repaired, leading to cell death . Additionally, the compound may also release nitric oxide (NO), which can affect various signaling pathways within the cell .

Pharmacokinetics

Similar compounds like bcnu are known to readily cross the blood-brain barrier, making them effective against brain tumors The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and effectiveness

Result of Action

The primary result of the compound’s action is the death of cancer cells. The compound causes severe DNA damage that the cell cannot repair, leading to cell death . In addition, the potential release of NO can induce various cellular responses, including apoptosis (programmed cell death) .

Action Environment

The action, efficacy, and stability of N-(2-Chloroethyl)-2-phenylacetamide can be influenced by various environmental factors. For instance, the compound has been shown to be quite efficient even under hypoxic conditions, which are common in tumor tissues . Additionally, the compound’s stability and reactivity can be affected by the pH of the environment

特性

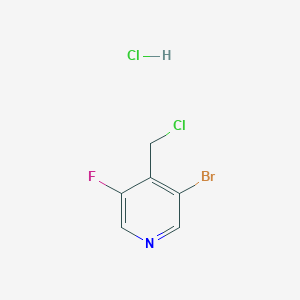

IUPAC Name |

N-(2-chloroethyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-6-7-12-10(13)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUBQXOXBBMHEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20946310 | |

| Record name | N-(2-Chloroethyl)-2-phenylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23547-02-6 | |

| Record name | NSC126129 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Chloroethyl)-2-phenylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

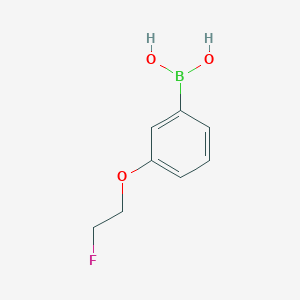

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

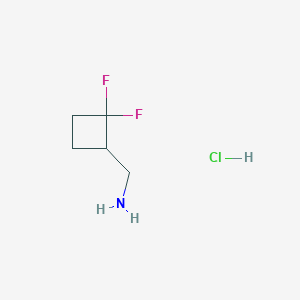

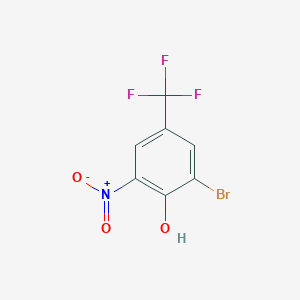

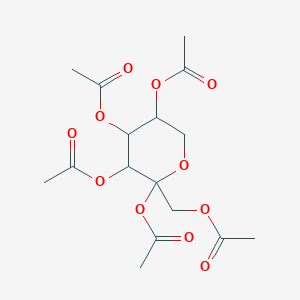

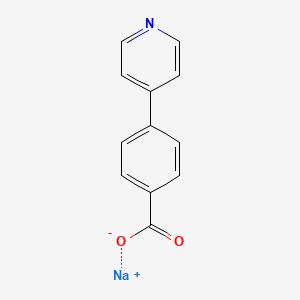

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。